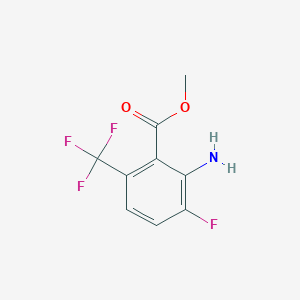
2-Amino-3-fluoro-6-trifluoromethyl-benzoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-fluoro-6-trifluoromethyl-benzoic acid methyl ester: is an organic compound with the molecular formula C9H7F4NO2 It is a fluorinated aromatic ester, characterized by the presence of both amino and trifluoromethyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: The synthesis of methyl 2-amino-3-fluoro-6-(trifluoromethyl)benzoate can begin with a Friedel-Crafts acylation reaction. This involves the reaction of a fluorinated benzene derivative with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration and Reduction: The acylated product can then undergo nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Esterification: Finally, the carboxylic acid group can be esterified using methanol and a suitable acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Amino-3-fluoro-6-trifluoromethyl-benzoic acid methyl ester can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to convert nitro groups to amino groups or reduce other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or catalyst.
Major Products:
Oxidation: Quinones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: 2-Amino-3-fluoro-6-trifluoromethyl-benzoic acid methyl ester serves as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology:
Biochemical Probes: The compound can be used as a biochemical probe to study enzyme interactions and metabolic pathways involving fluorinated aromatic compounds.
Medicine:
Drug Development: Due to its fluorinated structure, this compound is of interest in drug development for its potential to enhance the metabolic stability and bioavailability of pharmaceutical agents.
Industry:
Materials Science: The compound’s unique properties make it useful in the development of advanced materials, such as fluorinated polymers and coatings that exhibit high chemical resistance and stability.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-fluoro-6-(trifluoromethyl)benzoate depends on its specific application. In drug development, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity by increasing lipophilicity and metabolic stability.
Comparison with Similar Compounds
Methyl 2-amino-3-fluorobenzoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Methyl 2-amino-6-(trifluoromethyl)benzoate: Similar structure but with different substitution pattern, affecting reactivity and applications.
Methyl 3-amino-2-fluoro-6-(trifluoromethyl)benzoate: Another isomer with distinct properties due to the position of the amino and fluoro groups.
Uniqueness: 2-Amino-3-fluoro-6-trifluoromethyl-benzoic acid methyl ester is unique due to the specific positioning of the amino, fluoro, and trifluoromethyl groups on the benzene ring. This arrangement imparts distinct electronic and steric effects, influencing its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
methyl 2-amino-3-fluoro-6-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO2/c1-16-8(15)6-4(9(11,12)13)2-3-5(10)7(6)14/h2-3H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHITSHQZPQCSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1N)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
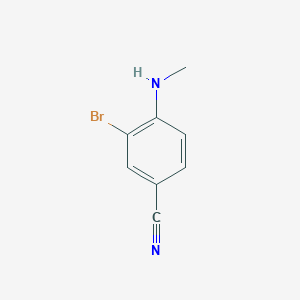
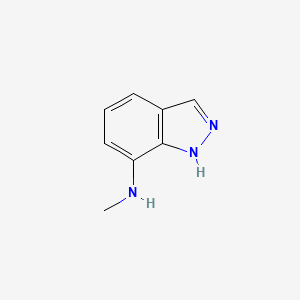
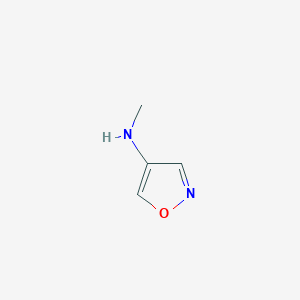

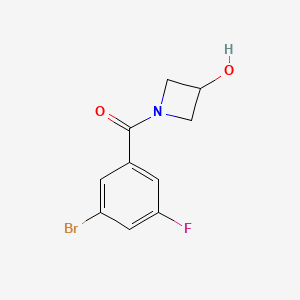
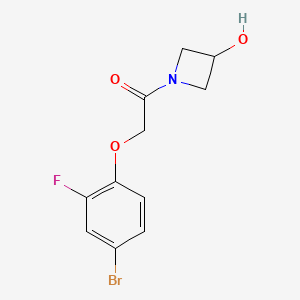
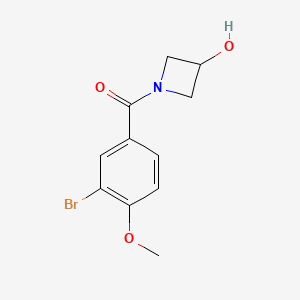
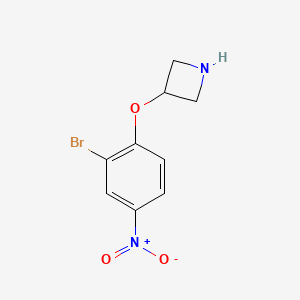
![3-[4-Nitro-3-(trifluoromethyl)phenoxy]azetidine](/img/structure/B7877511.png)
![1-[(5-methylisoxazol-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B7877519.png)
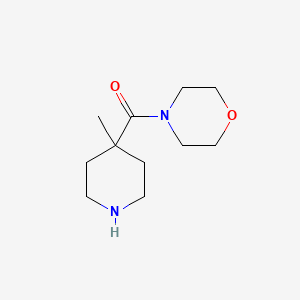
![2-(4-Methylpiperidin-4-yl)benzo[d]oxazole](/img/structure/B7877540.png)
![3-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine](/img/structure/B7877548.png)
![9-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione](/img/structure/B7877554.png)
